3-Cyclopentene-1-acetaldehyde
Overview
Description
3-Cyclopentene-1-acetaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is characterized by a cyclopentene ring attached to an acetaldehyde group. This compound is known for its unique structure, which combines the reactivity of an aldehyde with the stability of a cycloalkene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopentene-1-acetaldehyde can be synthesized through various methods. One common approach involves the ozonolysis of cyclopentene, followed by reductive workup to yield the desired aldehyde. The reaction conditions typically include:
Ozonolysis: Cyclopentene is treated with ozone (O₃) to form an ozonide intermediate.
Reductive Workup: The ozonide is then reduced using a reducing agent such as dimethyl sulfide or zinc to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves similar ozonolysis techniques, scaled up for larger yields. The process is optimized for efficiency and cost-effectiveness, ensuring high purity of the final product.
Chemical Reactions Analysis
3-Cyclopentene-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Addition: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclopentene derivatives
Addition: Halogenated cyclopentene derivatives
Scientific Research Applications
3-Cyclopentene-1-acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-acetaldehyde involves its reactivity as an aldehyde and an alkene. The aldehyde group can form covalent bonds with nucleophiles, while the double bond in the cyclopentene ring can participate in addition reactions. These interactions are crucial in its chemical behavior and potential biological activity.
Comparison with Similar Compounds
3-Cyclopentene-1-acetaldehyde can be compared with other similar compounds such as:
Cyclopentene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Cyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.
Cyclopentadiene: Contains two double bonds, making it more reactive in Diels-Alder reactions.
Uniqueness: The presence of both an aldehyde group and a cyclopentene ring in this compound makes it a versatile compound with unique reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-cyclopent-3-en-1-ylacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-2,6-7H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDBJYJLPMQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472979 | |
Record name | 3-Cyclopentene-1-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-37-9 | |
Record name | 3-Cyclopentene-1-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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